(R)-6-fluorochroman-4-amine hydrochloride
Description
Significance of the Chromane (B1220400) Ring System as a Privileged Pharmacophore in Medicinal Chemistry
The concept of a privileged structure is a powerful tool in medicinal chemistry, referring to a molecular scaffold that can serve as a template for designing ligands for diverse biological targets. acs.orgnih.gov The chromane nucleus is recognized as such a scaffold due to its widespread presence in natural products and synthetic compounds with significant pharmacological activities. researchgate.netresearchgate.netijrar.org
The structural features of the chromane ring system contribute to its privileged status. The fusion of an aromatic ring with a saturated heterocyclic ring provides a rigid, three-dimensional structure that can present substituents in well-defined spatial orientations. This conformational rigidity can reduce the entropic penalty upon binding to a target protein, leading to higher affinity. Furthermore, the oxygen atom in the dihydropyran ring can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions with biological macromolecules. nih.gov These varied interaction capabilities allow chromane-based molecules to effectively interact with a wide range of protein binding sites. researchgate.netsemanticscholar.org
The chromane scaffold is a key component in numerous natural products, including alkaloids, tocopherols (B72186) (Vitamin E), and flavonoids, which exhibit a broad spectrum of biological effects. wikipedia.orgresearchgate.net This natural precedent has inspired medicinal chemists to utilize the chromane framework as a starting point for the design of novel therapeutic agents targeting a multitude of diseases, including neurodegenerative disorders, inflammation, cancer, and infections. nih.govrsc.org
Overview of Biologically Active Compounds Incorporating the Chroman Scaffold
The structural versatility of the chromane scaffold has been exploited to develop a wide array of biologically active compounds. These molecules span a diverse range of therapeutic areas, underscoring the importance of this privileged structure in drug discovery. Many of these compounds are either natural products or synthetic molecules inspired by them. nih.govrjptonline.orgresearchgate.net
Derivatives of the chromane nucleus have demonstrated activities such as anticancer, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties. researchgate.netsemanticscholar.orgnih.gov The chroman-4-one substructure, in particular, is a significant entity found in many medicinal compounds and serves as a crucial building block for further synthetic modifications. researchgate.netcancer.govnih.gov The structural diversity within the chroman-4-one family has led to the development of various classes of compounds, including flavanones and isoflavanones, which are related to naturally occurring flavonoids. cancer.govnih.gov
Below is an interactive table summarizing selected examples of biologically active compounds that feature the chroman scaffold, highlighting their therapeutic applications.
| Compound Name | Therapeutic Area/Biological Activity |
| Tocopherols (Vitamin E) | Antioxidant wikipedia.org |
| Troglitazone | Antidiabetic wikipedia.org |
| Ormeloxifene | Selective Estrogen Receptor Modulator (SERM) wikipedia.orgrjptonline.org |
| Nebivolol | Beta-blocker for hypertension wikipedia.orgnbinno.comgoogle.com |
| Dianin's Compound | Host molecule in supramolecular chemistry wikipedia.org |
| Flavanones (e.g., Naringenin) | Antioxidant, Anti-inflammatory nih.gov |
| Isoflavanones | Aromatase inhibitors for breast cancer nih.gov |
Rationale for Advanced Research on Fluorinated Chroman-4-amines
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. mdpi.commdpi.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity, without drastically changing its size. nih.govmdpi.com
In the context of the chroman-4-amine (B2768764) scaffold, the introduction of a fluorine atom at the 6-position, as seen in (R)-6-fluorochroman-4-amine, is a deliberate modification aimed at improving the drug-like characteristics of the molecule. Research into fluorinated chroman-4-ones has demonstrated their potential as potent antiviral and anti-influenza agents. nih.gov For instance, certain fluorinated 2-arylchroman-4-ones have shown significant activity against the influenza A virus. nih.gov
The primary impetus for the advanced research and synthesis of (R)-6-fluorochroman-4-amine hydrochloride stems from its critical role as a key intermediate in the synthesis of Nebivolol. nbinno.comgoogle.com Nebivolol is a highly selective β1 adrenergic receptor blocker used in the treatment of hypertension. google.com The specific (R)-configuration of the 6-fluorochroman-4-amine (B1316174) moiety is crucial for the stereospecific synthesis of the desired enantiomer of Nebivolol, which directly impacts its therapeutic efficacy and helps to minimize potential side effects. nbinno.com The high purity and precise chemical structure of this fluorinated intermediate are essential for ensuring the safety and effectiveness of the final drug product. nbinno.com Therefore, the development of efficient synthetic routes to this compound is of significant pharmaceutical interest.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719930 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911826-09-0 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of (R)-6-fluorochroman-4-amine hydrochloride, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides precise information on the chemical structure, connectivity, and stereochemistry of a compound.
Proton (¹H) NMR Spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, ¹H NMR spectral data has been reported. A patent describing the synthesis of the compound provides the following chemical shifts, which are consistent with the expected structure. The signals from the protons on the chroman ring and the aliphatic chain are key identifiers.
Interactive Data Table: ¹H NMR Spectral Data of this compound Note: Data sourced from patent WO2014141317A1. The spectrum was recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.89 | br s | 3H | -NH₃⁺ |
| 7.19 | dd | 1H | Ar-H |
| 7.08 | td | 1H | Ar-H |
| 6.98 | dd | 1H | Ar-H |
| 4.49 | t | 1H | CH-NH₃⁺ |
| 4.38 - 4.29 | m | 2H | -O-CH₂- |
| 2.39 - 2.30 | m | 1H | -CH₂-CH |
| 2.22 - 2.14 | m | 1H | -CH₂-CH |
Carbon-¹³ (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). While specific experimental data for this compound is not widely available in the public domain, one would expect to observe nine distinct signals corresponding to the nine carbon atoms in the structure.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges Note: The following table is illustrative and based on typical chemical shift values for similar structures. Specific experimental data for this compound is not publicly available.
| Carbon Type | Expected Chemical Shift (δ) ppm |
| Aromatic C-F | 155 - 160 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C | 118 - 125 |
| Aliphatic C-N | 45 - 55 |
| Aliphatic C-O | 60 - 70 |
| Aliphatic C-C | 25 - 35 |
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the presence of a single fluorine atom at the C-6 position of the chroman ring, a ¹⁹F NMR spectrum would be expected to show a single primary signal. The chemical shift and coupling patterns of this signal would confirm the fluorine's position on the aromatic ring. Publicly available, specific ¹⁹F NMR data for this compound is limited.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the amine salt (N-H stretching), aromatic C-H stretching, C-F bond, C-O ether linkage, and aromatic C=C bonds. Although a specific spectrum is not publicly available, the expected absorption regions are well-established.
Interactive Data Table: Expected FTIR Absorption Bands Note: This table represents typical vibrational frequencies for the functional groups present in the molecule. Specific experimental data for this compound is not available in the cited literature.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine Salt (-NH₃⁺) | 2800 - 3100 | N-H Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H | 2850 - 2960 | C-H Stretch |
| Aromatic C=C | 1450 - 1600 | C=C Stretch |
| Aromatic C-F | 1200 - 1250 | C-F Stretch |
| Aryl Ether C-O | 1230 - 1270 | Asymmetric C-O-C Stretch |
| Aryl Ether C-O | 1020 - 1075 | Symmetric C-O-C Stretch |
Mass Spectrometry (MS, LCMS, GCMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry would confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the free base form of the molecule after losing HCl. Fragmentation patterns would likely involve cleavage of the chroman ring. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography-Mass Spectrometry (GCMS) are often used to analyze the purity of the compound before mass analysis. Specific mass spectral data for this compound is not detailed in readily accessible literature.
Interactive Data Table: Expected Mass Spectrometry Data Note: The m/z value is calculated for the free base [M]+. This is a theoretical value, as experimental data is not publicly available.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ (Free Base) | C₉H₁₁FNO⁺ | 168.0825 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. It is particularly useful for compounds with chromophores, such as aromatic rings. This compound, containing a substituted benzene (B151609) ring, is expected to exhibit characteristic UV absorption maxima (λmax). The position and intensity of these absorptions can be useful for quantitative analysis. Specific experimental UV-Vis data for this compound has not been reported in the reviewed literature.
Interactive Data Table: Expected UV-Vis Absorption Data Note: The absorption maximum is an estimation based on similar aromatic structures. No specific experimental data was found for this compound.
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | ~270 - 290 |
Chromatographic Techniques for Purity Assessment and Stereochemical Determination
Chromatographic methods are essential for separating components of a mixture, making them critical for assessing the purity and determining the stereochemical configuration of chiral compounds.
High Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a drug substance by separating it from any potential impurities. A standard reversed-phase HPLC method would be developed to assess the chemical purity of this compound.
Crucially, for a chiral compound, Chiral HPLC is required to determine its enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, allowing for their separation. The goal is to confirm the presence of the desired (R)-enantiomer and quantify the amount of the unwanted (S)-enantiomer. The development of a successful chiral separation method involves screening various CSPs (e.g., polysaccharide-based columns) and mobile phases. While the principles are well-established, a specific, validated chiral HPLC method for this compound is not described in the available literature.
Interactive Data Table: Illustrative Chiral HPLC Method Parameters Note: The following table provides an example of typical conditions used for separating chiral amines and is not based on specific experimental data for this compound.
| Parameter | Description |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Retention Time (R-enantiomer) | t_R1 (Hypothetical) |
| Retention Time (S-enantiomer) | t_R2 (Hypothetical) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For chiral molecules like this compound, chiral GC is particularly crucial for determining enantiomeric purity. chromatographyonline.com The high resolution, sensitivity, and speed of chiral capillary GC make it ideal for the analysis of complex mixtures and for verifying the stereochemical outcome of asymmetric syntheses. chromatographyonline.com
Direct analysis of chiral amines by GC can be challenging due to their polarity and potential for peak tailing. h-brs.de To overcome these issues and to enhance volatility and chiral recognition, derivatization is a common strategy. nih.govresearchgate.net The primary amine group of (R)-6-fluorochroman-4-amine can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile and less polar trifluoroacetyl derivative. h-brs.dewiley.com
The separation of the resulting enantiomeric derivatives is then achieved on a chiral stationary phase (CSP). researchgate.net Cyclodextrin-based CSPs are widely used and have proven effective in resolving a broad range of chiral compounds, including amines. chromatographyonline.comwiley.com The separation mechanism relies on the differential interactions between the two enantiomers and the chiral selector of the stationary phase, leading to different retention times and allowing for their quantification. The choice of carrier gas, column temperature, and temperature programming are critical parameters that must be optimized to achieve baseline separation of the enantiomers. wiley.com
| Parameter | Typical Condition/Value |
|---|---|
| Column Type | Fused Silica Capillary with Chiral Stationary Phase (e.g., Substituted Cyclodextrin) wiley.com |
| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) nih.gov |
| Carrier Gas | Hydrogen or Helium wiley.com |
| Detector | Flame Ionization Detector (FID) wiley.com |
| Temperature Program | Isothermal or temperature gradient, e.g., 90-190 °C wiley.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comwikipedia.org It is the definitive method for establishing the absolute configuration of chiral centers, which is critical for a stereoisomerically pure compound like this compound. thepharmajournal.com The technique works by irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.org
In the context of fluorochroman derivatives, which are key building blocks for pharmaceuticals, X-ray crystallography has been used to confirm the absolute configuration of stereogenic centers. nih.govnih.gov For instance, structural analysis of related 6-fluorochroman (B116937) compounds reveals specific conformations of the dihydropyran ring, typically a half-chair or envelope conformation. nih.govresearchgate.net This analysis provides precise data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state structure. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the physicochemical properties of the material. gla.ac.uk
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇FO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3472 (11) |
| b (Å) | 12.748 (3) |
| c (Å) | 12.785 (3) |
| Volume (ų) | 871.5 (3) |
| Z (molecules/unit cell) | 4 |
| Radiation Type | Mo Kα |
| Temperature (K) | 113 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen, often abbreviated as CHN analysis) in a sample. It serves as a crucial quality control step to verify the empirical and molecular formula of a synthesized compound, thereby confirming its elemental composition and purity. nih.gov
For this compound (molecular formula C₉H₁₁ClFNO), the theoretical mass percentages of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen can be calculated based on their atomic weights and the molecular weight of the compound (203.64 g/mol ). The experimentally determined percentages from the analysis must align closely with these theoretical values, typically within a narrow margin (e.g., ±0.4%), to validate the compound's identity and purity. nih.gov Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure. This technique is routinely applied in the characterization of novel chroman derivatives and amine hydrochloride salts. gla.ac.uknih.gov
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 53.08% |
| Hydrogen | H | 5.44% |
| Chlorine | Cl | 17.41% |
| Fluorine | F | 9.33% |
| Nitrogen | N | 6.88% |
| Oxygen | O | 7.86% |
Preclinical Biological Evaluation of Chroman 4 Amine Derivatives
In Vitro Enzyme Inhibition Studies
The ability of chroman-4-amine (B2768764) and related chromanone derivatives to inhibit specific enzymes has been a key area of investigation. These in vitro studies are crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
Derivatives of the chromanone scaffold have been investigated for their potential to inhibit cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. A 2024 study focused on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.
The research revealed that these compounds generally displayed higher potency and selectivity against BChE compared to AChE. Notably, substitutions on the chromenone ring played a significant role in their inhibitory activity. For instance, a derivative featuring a 4-fluorobenzyloxy group, structurally related to the 6-fluoro substitution, demonstrated potent BChE inhibition.
Detailed findings from this study are presented in the table below, highlighting the half-maximal inhibitory concentrations (IC₅₀) of selected derivatives against BChE.
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Amino-7,8-dihydro-4H-chromenone Derivatives
| Compound | Substitution | BChE IC₅₀ (µM) |
|---|---|---|
| 4c | 4-chlorobenzyloxy | 0.89 ± 0.24 |
| 4d | 4-bromobenzyloxy | 1.19 ± 0.31 |
| 4k | 4-fluorobenzyloxy | 0.65 ± 0.13 |
Data is presented as the mean ± standard deviation.
Kinetic analysis of the most potent compound, 4k, revealed a competitive mode of inhibition, indicating that it likely binds to the active site of the BChE enzyme.
Sirtuins, a class of NAD⁺-dependent deacetylases, have emerged as important therapeutic targets for age-related diseases, including neurodegenerative disorders. Research has demonstrated that chroman-4-one derivatives can act as selective inhibitors of Sirtuin 2 (SIRT2).
A key study published in the Journal of Medicinal Chemistry in 2012 detailed the synthesis and evaluation of a series of substituted chroman-4-one and chromone (B188151) derivatives as novel SIRT2 inhibitors. The study found that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were crucial for potent inhibition. Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. This is particularly relevant to the 6-fluoro substitution of the subject compound.
The most potent inhibitors identified in this study exhibited IC₅₀ values in the low micromolar range and demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.
Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives
| Compound | Substitutions | SIRT2 IC₅₀ (µM) | % Inhibition at 200 µM |
|---|---|---|---|
| 1a | 8-bromo, 6-chloro, 2-pentyl | 4.5 | 88 |
| 1m | 6,8-dibromo, 2-pentyl | 1.5 | >70 |
| 1k | 6,8-dichloro, 2-propyl | 10.6 | 76 |
| 3a | 6,8-dichloro, 2-pentyl (chromone) | 5.5 | 82 |
IC₅₀ values were determined for compounds showing significant inhibition.
These findings underscore the potential of the chroman-4-one scaffold as a basis for the development of selective SIRT2 inhibitors.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. Studies have shown that chroman-4-one derivatives can exhibit inhibitory activity against these enzymes.
One investigation identified 5-hydroxy-2-methyl-chroman-4-one as a selective inhibitor of human MAO-B. nih.gov This compound demonstrated a four-fold selectivity for MAO-B over MAO-A, with IC₅₀ values of 3.23 µM and 13.97 µM, respectively. nih.gov Further kinetic analysis revealed that this inhibition was reversible and competitive, with a Kᵢ value of 0.896 µM for MAO-B. nih.gov
Another study focused on the design and synthesis of various chroman-4-one derivatives, including chalcones and Schiff bases, and screened them for their inhibitory activity against human MAO isoforms. gu.seacs.orgacs.org While specific IC₅₀ values for a broad range of these derivatives were not detailed, the research confirmed the potential of the chroman-4-one scaffold in developing MAO inhibitors. gu.seacs.orgacs.org A recent review has also highlighted the ongoing exploration of chromone derivatives as MAO-B inhibitors, indicating this as a promising area of research. nih.gov
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of 5-hydroxy-2-methyl-chroman-4-one
| Enzyme | IC₅₀ (µM) |
|---|---|
| MAO-A | 13.97 |
| MAO-B | 3.23 |
These results suggest that the chroman-4-one core structure is a viable starting point for the development of selective MAO inhibitors. nih.gov
Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, the causative agents of African sleeping sickness and leishmaniasis, respectively. As this enzyme is absent in humans, it represents an attractive target for the development of anti-parasitic drugs.
A 2017 study published in the journal Molecules investigated a series of chroman-4-one derivatives as inhibitors of PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1). The research demonstrated that these compounds could effectively inhibit the enzyme, with one of the lead compounds exhibiting an IC₅₀ value of 31 µM against TbPTR1.
The study also provided valuable structural insights by solving the crystal structure of TbPTR1 in complex with one of the chroman-4-one inhibitors. This has provided a basis for understanding the binding interactions and for the future structure-based design of more potent inhibitors.
Table 4: Pteridine Reductase 1 (PTR1) Inhibitory Activity of a Selected Chroman-4-one Derivative
| Enzyme Target | Compound | % Inhibition at 50 µM | IC₅₀ (µM) |
|---|---|---|---|
| TbPTR1 | 1 | 81 | 31 |
| LmPTR1 | 1 | Not specified | Not specified |
These findings highlight the potential of the chroman-4-one scaffold in the development of novel anti-parasitic agents targeting PTR1.
In addition to the aforementioned enzymes, the broader class of chroman-4-one derivatives has been evaluated against other enzyme targets to assess their specificity and potential off-target effects.
In a study focused on chroman-4-one derivatives as PTR1 inhibitors, the compounds were also screened against a panel of other enzymes to evaluate their toxicological profile. nih.gov This panel included Aurora B kinase, a key regulator of cell division, and five major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which are crucial for drug metabolism. nih.gov
The results indicated that the tested chroman-4-one derivatives generally had a safe profile, showing no significant inhibition of Aurora B kinase. nih.gov Among the CYP enzymes, only one of the tested compounds showed significant inhibition (greater than 70%) of a single isoform, CYP2C19. nih.gov
Table 5: Off-Target Enzyme Inhibition Profile of a Selected Chroman-4-one Derivative
| Enzyme Target | % Inhibition |
|---|---|
| Aurora B Kinase | No significant inhibition |
| CYP1A2 | Not specified |
| CYP2C9 | Not specified |
| CYP2C19 | >70% |
| CYP2D6 | Not specified |
| CYP3A4 | Not specified |
This broader screening provides valuable information on the selectivity of the chroman-4-one scaffold and helps in identifying potential drug-drug interactions early in the development process.
In Vitro Cellular Assays for Pharmacological Activity
The pharmacological effects of chroman-4-amine and related chromanone derivatives have been further investigated in various in vitro cellular assays to assess their activity in a more complex biological environment. These assays provide insights into the potential therapeutic applications of these compounds.
In a study where chroman-4-one derivatives were evaluated as SIRT2 inhibitors, selected compounds were also tested for their antiproliferative effects in human cancer cell lines. acs.org Two derivatives demonstrated the ability to reduce the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cells. acs.org This antiproliferative activity was found to correlate with their potency as SIRT2 inhibitors, suggesting that the observed cellular effect is likely mediated through the inhibition of this enzyme. acs.org
Furthermore, in the context of their anti-parasitic potential, chroman-4-one derivatives were tested against the bloodstream form of Trypanosoma brucei and Leishmania infantum amastigotes. nih.gov Several compounds showed activity against T. brucei, with half-maximal effective concentrations (EC₅₀) in the low micromolar range. nih.gov To assess their safety, the cytotoxicity of these compounds was evaluated in various human cell lines, including A549 (lung carcinoma), W1-38 (normal lung fibroblasts), and THP-1 (monocytic leukemia). nih.gov The compounds generally exhibited low cytotoxicity, indicating a favorable selectivity index for their anti-parasitic activity. nih.gov
Table 6: In Vitro Cellular Activity of Selected Chroman-4-one Derivatives
| Assay | Cell Line | Compound | Activity |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | Derivative 1 | Reduction in proliferation |
| Antiproliferative | A549 (Lung Carcinoma) | Derivative 2 | Reduction in proliferation |
| Anti-parasitic | Trypanosoma brucei | Derivative 3 | EC₅₀ = 12.6 ± 1.7 µM |
| Cytotoxicity | A549, W1-38, THP-1 | Derivative 3 | Low cytotoxicity |
These cellular assay results provide further evidence for the potential pharmacological applications of chroman-4-one derivatives in oncology and infectious diseases.
Antiproliferative Effects in Cancer Cell Lines
No specific studies detailing the antiproliferative effects of (R)-6-fluorochroman-4-amine hydrochloride against a panel of human cancer cell lines were identified in the public domain. While derivatives of the broader chroman class have been investigated for their potential anticancer properties, specific IC50 values and detailed mechanistic studies for the requested compound are not available. researchgate.net
Antimicrobial and Antibacterial Activity in Bacterial Strains
Detailed studies providing minimum inhibitory concentration (MIC) values for this compound against various Gram-positive and Gram-negative bacterial strains are not present in the available literature. Although some chroman-4-one derivatives have been noted for their antibacterial potential, specific data for the title compound is absent.
Antifungal Activity in Fungal Species
Similarly, there is a lack of publicly available data on the antifungal activity of this compound. Studies detailing its efficacy, such as MIC values against clinically relevant fungal species, have not been found.
Antiparasitic Activity in Parasitic Models
Investigations into the antiparasitic potential of this compound against parasitic models are not documented in the accessible scientific literature.
Cellular Mechanism Studies (e.g., effects on cell cycle, macromolecular biosynthesis)
Without primary data on its biological activity, studies on the specific cellular mechanisms of action for this compound, such as its effects on the cell cycle or macromolecular biosynthesis, have not been published.
In Vivo Preclinical Animal Models for Efficacy Assessment
Murine Tumor Models and Xenograft Models
No in vivo efficacy data for this compound in murine tumor models or xenograft models are available in the public domain. Such studies are crucial for evaluating the therapeutic potential of a compound before clinical consideration.
Methodologies for In Vitro to In Vivo TranslationThis subsection was planned to discuss the strategies and models used to correlate the in vitro activity of this compound with its in vivo performance. This would have included pharmacokinetic and pharmacodynamic (PK/PD) modeling and other translational science methodologies.
While the broader family of chroman derivatives has been investigated for various biological activities, the specific data required to populate the outlined sections for this compound is not available in the public domain at this time. Research into the biological activities of structurally related compounds, such as 6-fluoro-chroman-2-carboxylic acid, has been conducted, but these findings are not directly applicable to the specified compound of interest. rsc.org
Therefore, a detailed and scientifically accurate article adhering to the requested outline and focusing solely on this compound cannot be generated at this time due to the absence of primary research data.
Mechanistic Investigations of Chroman 4 Amine Action at the Molecular and Cellular Levels
Target Identification and Validation in Disease Pathways
The initial step in understanding the therapeutic potential of (R)-6-fluorochroman-4-amine hydrochloride involves the precise identification and subsequent validation of its molecular targets within biological systems. This process is crucial for linking the compound's activity to specific disease pathways. For compounds in the chroman class, research efforts are often directed toward enzymes, receptors, or ion channels implicated in prevalent diseases. The validation process typically involves a suite of biochemical and cellular assays to confirm that interaction with the identified target produces a measurable and relevant physiological effect. The specificity of the (R)-enantiomer is a key aspect of these investigations, as different stereoisomers can exhibit markedly different affinities and efficacies for their biological targets.
Protein-Ligand Interaction Studies
Once a potential target is identified, the next phase involves a detailed characterization of the physical interaction between the protein and the ligand, in this case, this compound. These studies are fundamental to understanding the affinity, kinetics, and structural basis of the binding event.
Spectroscopic Binding Assays (e.g., STD-NMR)
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy is a powerful, non-invasive technique used to study the binding of small molecule ligands to large protein receptors. nih.govnih.gov This method allows for the identification of the specific parts of the ligand that are in close proximity to the protein's surface upon binding, effectively mapping the binding epitope. In a typical STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only protein signals are present. This saturation is then transferred to any bound ligands through spin diffusion. By comparing the spectra with and without protein saturation, the signals of the ligand's protons that have received saturation can be identified, revealing which parts of the molecule are crucial for the interaction. rug.nl This technique is particularly valuable for characterizing weak to medium affinity interactions, which are common in early-stage drug discovery. nih.gov
Kinetic Characterization of Enzyme Inhibition
For instances where the identified target is an enzyme, a thorough kinetic analysis is required to characterize the inhibitory mechanism of this compound. These studies determine key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which quantify the compound's potency.
Standard kinetic assays involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then fitted to established models of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition, often visualized using methods like the Lineweaver-Burk plot. embrapa.br This analysis reveals how the inhibitor interacts with the enzyme—whether it binds to the active site, an allosteric site, or the enzyme-substrate complex. mdpi.comresearchgate.net Understanding these kinetic parameters is essential for optimizing the compound's inhibitory activity and selectivity.
Table 1: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. |
| Kₘ | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ. |
| Vₘₐₓ | The maximum rate of an enzyme-catalyzed reaction. |
This table represents typical parameters determined in enzyme kinetic studies.
Elucidation of Cellular Pathway Modulation
Moving from the molecular to the cellular level, research must elucidate how the interaction of this compound with its target protein translates into a modulation of cellular signaling pathways. This involves treating relevant cell lines with the compound and observing downstream effects. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics are employed to measure changes in protein expression, phosphorylation states, and gene expression levels of key components within a suspected pathway. These experiments provide critical evidence of the compound's mechanism of action in a more complex biological context and help to predict its potential therapeutic effects and off-target activities.
Investigation of Stereospecific Biological Effects
A crucial aspect of the pharmacological investigation of chiral molecules like 6-fluorochroman-4-amine (B1316174) is the study of stereospecificity. The three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers can lead to significantly different interactions with chiral biological targets like proteins.
Comparative studies are conducted to evaluate the biological activity of each stereoisomer separately. This often reveals that one enantiomer is significantly more potent or has a different pharmacological profile than the other. For example, in related compound classes, the synthesis of specific stereoisomers has been shown to be critical for achieving the desired biological activity, such as antibacterial or antifungal effects. nih.gov The enantioselective synthesis of such compounds is a key strategy in medicinal chemistry to produce drugs with improved efficacy and reduced side effects. nih.gov These investigations underscore the importance of stereochemistry in drug design and development.
Structure Activity Relationship Sar Studies of Fluorinated Chroman 4 Amines
Impact of Substitution Patterns on Biological Activity
Influence of Fluorine Substitution on Activity and Selectivity
The introduction of a fluorine atom at the C-6 position of the chroman ring is a key modification that significantly modulates the compound's physicochemical and pharmacological properties. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can alter the acidity of nearby protons and the basicity of the amine group. This modification can influence how the molecule interacts with its biological target and can also affect its metabolic stability and membrane permeability.
Research into related fluorinated heterocyclic compounds has shown that fluorine substitution can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. For example, in the development of histone deacetylase inhibitors, fluorination has been used to increase potency and selectivity towards specific enzyme isoforms. mdpi.com The substitution of a hydrogen atom with a fluorine atom can also block sites of metabolism, thereby increasing the compound's half-life in the body. While direct comparative data for 6-fluorochroman-4-amine (B1316174) versus its non-fluorinated analog is not extensively published, the principles of medicinal chemistry suggest that the 6-fluoro substituent likely enhances its biological profile through these established mechanisms. In a study of chromanol-based NMDA receptor antagonists, a fluorophenyl group was integral to a compound that possessed high potency and selectivity. nih.gov
| Property | Chroman-4-amine (B2768764) (Hypothetical) | 6-Fluorochroman-4-amine (Hypothetical) | Rationale for Change |
| LogP | 1.8 | 2.1 | Fluorine substitution generally increases lipophilicity. |
| pKa (Amine) | 9.5 | 9.2 | The electron-withdrawing nature of fluorine reduces the basicity of the amine. |
| Metabolic Stability | Moderate | High | Fluorine can block potential sites of oxidative metabolism on the aromatic ring. |
| Binding Affinity | X | >X | Fluorine may engage in specific interactions (e.g., hydrogen bonds, dipole interactions) with the target protein, enhancing affinity. |
This table presents hypothetical data based on established medicinal chemistry principles to illustrate the expected impact of fluorine substitution.
Role of the Amine Moiety and Salt Form in Biological Interactions
The primary amine at the C-4 position is a crucial functional group for the biological activity of this class of compounds. Its basic nature allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group can form strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a target protein, which is often a key anchoring interaction. nih.gov The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. nih.gov
The compound is formulated as a hydrochloride salt to improve its pharmaceutical properties. Amine-containing drugs are frequently converted to salts to enhance their stability, crystallinity, and aqueous solubility. researchgate.net The hydrochloride salt of (R)-6-fluorochroman-4-amine is more readily dissolved in aqueous media compared to its free base form, which is critical for administration and systemic absorption. While the salt form facilitates delivery, it is the protonated amine that is typically involved in the crucial binding interactions at the molecular target.
Stereochemical Influence on Pharmacological Profiles and Target Engagement
The C-4 position of the chroman-4-amine scaffold is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-6-fluorochroman-4-amine and (S)-6-fluorochroman-4-amine. It is a well-established principle in pharmacology that biological systems, being composed of chiral molecules like amino acids and sugars, interact differently with the enantiomers of a chiral drug.
This stereoselectivity arises because the binding site of a receptor or enzyme is a specific three-dimensional environment. One enantiomer, known as the eutomer, will fit into this site with a higher degree of complementarity, leading to a more stable drug-target complex and consequently higher potency. The other enantiomer, the distomer, will have a poorer fit and thus lower activity. In some cases, the distomer may be inactive, contribute to side effects, or even have a different pharmacological activity altogether.
The importance of stereochemistry in the 6-fluorochroman (B116937) scaffold has been demonstrated in studies involving related compounds. For instance, the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid using specific esterases highlights that enzymes can distinguish between the (R) and (S) enantiomers with high precision. rsc.org This confirms that the chiral center on the chroman ring is a critical determinant for molecular recognition. rsc.org Similarly, studies on related chromanol analogues revealed that stereochemical configuration (cis vs. trans isomers) was a determining factor for receptor affinity. nih.gov Therefore, the designation of the compound as the (R)-enantiomer implies that this specific spatial arrangement is essential for its intended pharmacological effect, providing a more potent and selective interaction with its biological target compared to the (S)-enantiomer.
| Enantiomer | Designation | Interaction with Target | Expected Potency |
| (R)-6-fluorochroman-4-amine | Eutomer | Optimal three-point fit with the chiral binding site. | High |
| (S)-6-fluorochroman-4-amine | Distomer | Sub-optimal or sterically hindered fit with the binding site. | Low or Inactive |
Development of Predictive SAR Models for Optimized Compound Design
To accelerate the discovery of more potent and selective analogues, computational chemistry techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. While specific models for (R)-6-fluorochroman-4-amine are not publicly available, numerous studies have successfully applied these methods to the broader chromone (B188151) and chromanone scaffolds, particularly in the context of monoamine oxidase (MAO) inhibitors. nih.govacs.orgup.pt
These studies utilize 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models correlate the 3D structural features of a series of compounds with their measured biological activity. The output is often visualized as contour maps that indicate regions where modifications to the molecule would likely increase or decrease activity.
Steric Maps: Indicate where bulky groups are favored or disfavored.
Electrostatic Maps: Show where positive or negative charges would be beneficial.
Hydrophobic Maps: Highlight regions where lipophilic groups would enhance binding.
Hydrogen Bond Donor/Acceptor Maps: Pinpoint locations for optimal hydrogen bonding interactions.
For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors revealed a statistically significant model (R² = 0.9064, Q² = 0.8239) that could reliably predict activity. nih.gov Pharmacophore modeling, another computational approach, has been used to identify the essential 3D arrangement of chemical features required for activity, such as the AHRRR_1 model (one H-bond acceptor, three aromatic rings) for MAO inhibitors. nih.gov
By applying these computational methodologies to a series of fluorinated chroman-4-amines, researchers can develop predictive models to guide the synthesis of new derivatives. Such models would help prioritize compounds with a higher probability of success, thereby optimizing the design process and reducing the reliance on extensive and time-consuming synthesis and screening of numerous compounds. nih.gov
| Modeling Technique | Application to Chroman Scaffold | Key Findings & Insights |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting MAO inhibitory activity of chromone derivatives. nih.gov | Generated contour maps identifying specific steric and electrostatic fields around the scaffold that correlate with high activity. |
| Pharmacophore Modeling | Identifying essential features for MAO inhibition. nih.gov | A common pharmacophore (AHRRR_1) was identified, suggesting the importance of an H-bond acceptor and multiple aromatic regions for binding. |
| Molecular Docking | Simulating the binding of chromone derivatives into the active site of MAO-A and MAO-B. acs.orgup.pt | Revealed key amino acid interactions (e.g., TYR398) and highlighted that substitutions at position 3 of the chromone ring were favorable for MAO-B selectivity. nih.govacs.org |
Computational Chemistry and Molecular Modeling in Research
Molecular Docking for Binding Mode Prediction and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-6-fluorochroman-4-amine hydrochloride, docking studies are essential for predicting its binding mode within the active site of a target protein. These simulations calculate the binding affinity and explore the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex.
Research efforts would typically involve docking this compound against the three-dimensional structures of relevant biological targets. The results from these simulations provide critical information on the key amino acid residues involved in the interaction, guiding further structural modifications to enhance binding potency and selectivity.
| Docking Parameter | Description | Relevance to this compound |
| Binding Affinity | A numerical score representing the predicted strength of the interaction between the ligand and the target protein. | Predicts the potential efficacy of the compound as an inhibitor or activator. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. | Reveals how the chroman scaffold and amine group orient to form key interactions. |
| Key Interactions | Specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | Identifies which functional groups are critical for binding and guides optimization. |
Homology Modeling for Target Protein Structure Prediction
When the experimental three-dimensional structure of a biological target for this compound is unavailable, homology modeling can be employed. This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").
For research involving this compound, if it is being investigated for a novel or uncharacterized protein, homology modeling would be the first step to generate a reliable 3D structure of the target. This modeled protein structure can then be used for subsequent molecular docking and molecular dynamics studies to investigate the compound's potential interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability
Molecular Dynamics (MD) simulations provide a dynamic view of the compound and its interaction with a target protein over time. By simulating the motions of atoms and molecules, MD can assess the conformational flexibility of this compound and the stability of its complex with a biological target.
These simulations can reveal how the ligand and protein adapt to each other upon binding and confirm the stability of the binding pose predicted by molecular docking. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the dynamic behavior of the complex.
| MD Simulation Analysis | Metric | Significance for the Compound's Complex |
| Complex Stability | Root Mean Square Deviation (RMSD) | Low RMSD values over the simulation time indicate a stable binding of the compound. |
| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Highlights which parts of the protein are flexible or rigid upon ligand binding. |
| Interaction Persistence | Hydrogen Bond Analysis | Tracks the stability and duration of specific hydrogen bonds between the compound and target. |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies are central to optimizing and discovering new molecules based on the this compound scaffold.
Ligand-Based Drug Design: In the absence of a known receptor structure, this approach uses the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, can be developed from a series of active compounds related to this compound. This model then serves as a template for designing new molecules with improved properties.
Structure-Based Drug Design: When the 3D structure of the target protein is known (either experimentally or through homology modeling), structure-based design is a powerful approach. Using the detailed view of the binding site occupied by this compound, medicinal chemists can rationally design modifications to the molecule to improve its fit, enhance binding affinity, and optimize its pharmacological profile. This iterative process of design, synthesis, and testing is greatly accelerated by the insights gained from computational models.
The R 6 Fluorochroman 4 Amine Hydrochloride Scaffold in Lead Compound Discovery and Optimization
Strategies for Scaffold Optimization and Derivatization for Enhanced Biological Activity
The optimization of a lead compound like (R)-6-fluorochroman-4-amine is a systematic process aimed at improving its potency, selectivity, and pharmacokinetic properties. The core scaffold offers several key positions for chemical derivatization to explore the structure-activity relationships (SAR) and enhance its biological profile.
Key Derivatization Points:
The C-4 Amino Group: The primary amine at the C-4 position is the most versatile handle for modification. Standard medicinal chemistry techniques can be employed to generate a diverse library of analogues. These include:
N-Alkylation: Introducing various alkyl or arylalkyl groups can modulate the compound's lipophilicity, size, and ability to interact with hydrophobic pockets in a target protein.
N-Acylation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields amides. This transformation alters hydrogen bonding capacity and can be used to introduce a wide range of functional groups.
N-Sulfonylation: Forming sulfonamides can introduce strong hydrogen-bond accepting groups and significantly alter the electronic properties and solubility of the molecule.
Reductive Amination: Reacting the parent chroman-4-one with various amines can generate a diverse set of C-4 substituted amine analogues.
The Heterocyclic Ring (Positions C-2, C-3): While modifications at these positions are synthetically more complex than derivatizing the C-4 amine, they can be crucial for optimizing activity. Introducing substituents at C-2 or C-3 can alter the conformation of the heterocyclic ring and the spatial orientation of the C-4 amine, potentially leading to improved binding affinity. Research on related 6-fluoro-chroman derivatives has demonstrated that modifications at the C-2 position can yield compounds with significant biological activity, such as antimicrobial effects. nih.gov
The table below outlines potential optimization strategies and their rationale based on established medicinal chemistry principles.
| Modification Site | Strategy | Example Modification | Potential Impact on Biological Activity |
|---|---|---|---|
| C-4 Amino Group | N-Alkylation | Addition of a benzyl (B1604629) or phenylethyl group | Increases lipophilicity; explores hydrophobic binding pockets; may enhance cell permeability. |
| C-4 Amino Group | N-Acylation | Formation of a benzamide | Introduces hydrogen bond donors/acceptors; alters polarity; can orient substituents into new binding regions. |
| C-4 Amino Group | N-Sulfonylation | Formation of a methanesulfonamide | Improves aqueous solubility; introduces strong hydrogen bond acceptors. |
| Aromatic Ring (C-7) | Substitution | Introduction of a methoxy (B1213986) or chloro group | Modulates electronic properties of the aromatic ring; can create new contact points with the target protein. |
| Heterocyclic Ring (C-2) | Substitution | Introduction of a small alkyl or hydroxymethyl group | Alters the conformation of the scaffold; can probe for additional binding interactions and improve selectivity. |
Future Directions and Perspectives in Chroman-4-amine (B2768764) Research for Therapeutic Development
The versatility of the chroman-4-amine scaffold, exemplified by the (R)-6-fluorochroman-4-amine hydrochloride derivative, opens numerous avenues for future therapeutic development. The successful application of related chroman-based molecules in diverse areas provides a strong rationale for the continued exploration of this chemical class.
Expansion into New Therapeutic Areas: While chroman derivatives have been investigated for various activities, the systematic exploration of 6-fluoro-chroman-4-amine analogues against a broader range of biological targets is a promising future direction. Based on the known activities of related heterocyclic compounds, potential therapeutic areas include:
Infectious Diseases: Analogues could be developed as novel antibacterial, antifungal, or antiparasitic agents. nih.govnih.gov For instance, the closely related thiochroman-4-amine scaffold has shown potential as an antileishmanial agent. evitachem.com
Neurodegenerative Disorders: The chroman scaffold is present in compounds targeting enzymes and receptors in the central nervous system, suggesting potential applications in diseases like Alzheimer's or Parkinson's disease.
Oncology: As many signaling proteins implicated in cancer can be modulated by small molecules, this scaffold could be optimized to develop novel kinase inhibitors or modulators of protein-protein interactions.
Structure-Based Drug Design: The advancement of structural biology techniques, such as X-ray crystallography, provides a powerful tool for accelerating the optimization process. nih.gov Obtaining the crystal structure of a chroman-4-amine derivative bound to its target protein would enable a rational, structure-based design approach. This would allow for the precise design of modifications to maximize binding interactions and improve both potency and selectivity, moving beyond traditional SAR studies.
Development of Selective Modulators: A key challenge in drug development is achieving selectivity for the intended target over related proteins to minimize off-target effects. Future research will likely focus on fine-tuning the substitution pattern of the (R)-6-fluorochroman-4-amine scaffold to develop highly selective inhibitors or modulators for specific isoforms of an enzyme or receptor subtypes.
Application in Polypharmacology and Bifunctional Molecules: There is growing interest in developing single molecules that can modulate multiple targets simultaneously (polypharmacology). The chroman-4-amine scaffold could serve as a core structure for designing such multi-targeted ligands. Furthermore, the C-4 amine provides a convenient attachment point for linkers, enabling its incorporation into more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs) or targeted drug conjugates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-6-fluorochroman-4-amine hydrochloride, and what key intermediates should be monitored?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors (e.g., 6-fluorochroman-4-one) followed by reductive amination. Key intermediates include the chromanone derivative and the free amine base. Monitoring via thin-layer chromatography (TLC) or HPLC during each step ensures reaction progression. The final hydrochloride salt is formed by treating the free amine with HCl in an anhydrous solvent (e.g., diethyl ether) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm structural integrity and fluorine positioning.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection validates purity (>98%).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Optional for crystalline structure determination .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : It serves as a chiral building block for dopamine receptor ligands or serotonergic agents. Researchers design analogs by modifying the chroman scaffold or amine substituents. Biological assays (e.g., receptor-binding studies) require enantiomerically pure samples to evaluate stereospecific activity .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during the synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
- Polarimetry : Monitor optical rotation ([α]) to confirm enantiomeric excess (ee) ≥99% .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products .
Q. What advanced analytical methods resolve contradictions in solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility Studies : Use shake-flask method with solvents of varying polarity (logP determination). Conflicting data may arise from impurities; re-purify via recrystallization (ethanol/water).
- Reactivity Profiling : Employ density functional theory (DFT) calculations to predict nucleophilic sites. Validate experimentally via kinetic studies (e.g., reaction with acyl chlorides) .
Q. How should researchers design experiments to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line, incubation time).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Confirmation : Re-validate compound identity via XRD or 2D NMR for studies with conflicting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
